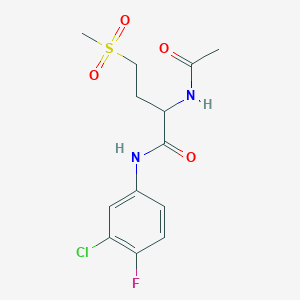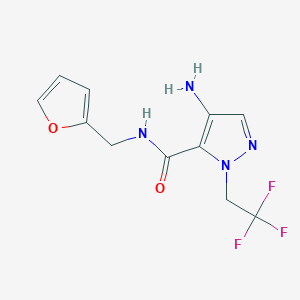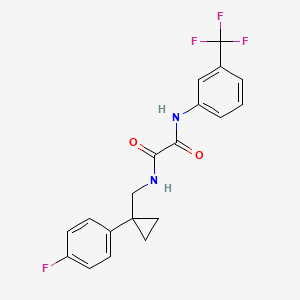
N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclopropyl group, the introduction of the fluorophenyl and trifluoromethylphenyl groups, and the formation of the oxalamide group. The exact synthesis would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the fluorine atoms could influence the electronic structure of the molecule, potentially affecting its reactivity .Chemical Reactions Analysis
The reactivity of the compound would likely be influenced by the presence of the fluorine atoms and the oxalamide group. Fluorine is highly electronegative, which could make the compound reactive towards nucleophiles. The oxalamide group could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase its lipophilicity, which could affect its solubility in various solvents .Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
Metabolism of Flutamide : A study on flutamide, a compound with a trifluoromethyl phenyl group, explores its metabolism in human liver microsomes, identifying major metabolic products and investigating the role of various cytochrome P450 isoforms in its biotransformation. This kind of research is crucial for understanding how drugs are processed in the body and could be relevant for compounds like N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, particularly in assessing their safety and efficacy as potential medications (Goda et al., 2006).
Selective Androgen Receptor Modulators (SARMs) : The study of SARMs provides insight into the design and pharmacokinetic profiling of molecules for targeting androgen receptors, highlighting the importance of molecular properties and metabolic profiles in the development of therapeutically useful agents. Research in this area could inform the development of compounds with specific receptor affinities and desired pharmacological profiles (Wu et al., 2006).
Novel Insecticides
- Flubendiamide : This study introduces flubendiamide, a novel insecticide with a unique chemical structure, demonstrating strong activity against lepidopterous pests. The research underscores the potential of structurally novel compounds for pest management, which could be a relevant application area for N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, depending on its biological activity profile (Tohnishi et al., 2005).
Anticancer Research
- Organotin(IV) Complexes : The synthesis and characterization of organotin(IV) complexes with potential anticancer activity illustrate how specific molecular modifications can influence cytotoxic effects against tumor cell lines. This research highlights the importance of structural design in developing new anticancer agents and could be relevant for exploring the anticancer potential of N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide (Basu Baul et al., 2009).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F4N2O2/c20-14-6-4-12(5-7-14)18(8-9-18)11-24-16(26)17(27)25-15-3-1-2-13(10-15)19(21,22)23/h1-7,10H,8-9,11H2,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRHKGRNKSOBRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

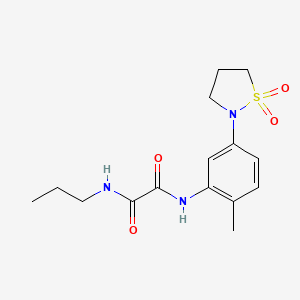
![N-(4-(benzyloxy)phenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2602757.png)
![[(1R,2R,4R,5R,6S,10R)-5-Hydroxy-10-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B2602758.png)
![3-Phenyl-2-prop-2-ynylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2602761.png)


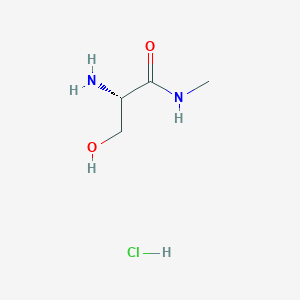
![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B2602769.png)
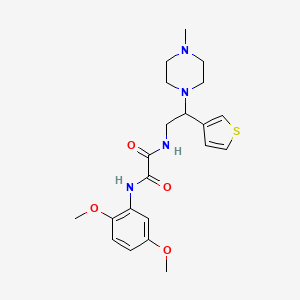

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-hydroxyadamantane-1-carboxylate](/img/structure/B2602772.png)

